N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide
Description
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide is a nitrogen-containing heterocyclic compound featuring an imidazole core substituted with a carbohydrazide moiety, a 4-methylbenzoyl group, and a 6-methylpyridin-2-yl ring. This structure combines aromatic and heterocyclic components, which are frequently associated with diverse biological activities, including antimicrobial, antifungal, and plant growth regulation (PGR) properties .
Properties
IUPAC Name |
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-6-8-14(9-7-12)17(24)21-22-18(25)15-10-23(11-19-15)16-5-3-4-13(2)20-16/h3-11H,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWIBCHCYBRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine moiety to the imidazole core.
Benzoylation: The final step could involve the acylation of the imidazole nitrogen with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine or benzoyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide, identified by CAS Number 1262043-90-2, possesses a unique structure that contributes to its biological activity. The compound features an imidazole ring, which is known for its role in various biological systems, and a hydrazide functional group that enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess significant antibacterial and antifungal activities against various strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism in microbes .
Anticancer Potential
The anticancer activity of related compounds has been extensively studied. For example, certain imidazole derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colorectal carcinoma) through mechanisms involving apoptosis induction and cell cycle arrest. The IC50 values for these compounds often indicate potency comparable to established chemotherapeutics like 5-fluorouracil .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways. Compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, thereby exhibiting potential as antimetabolite agents .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Condensation Reactions : The initial step often involves the condensation of 6-methylpyridin-2-carboxylic acid with appropriate hydrazides to form the hydrazone intermediate.
- Cyclization : Subsequent cyclization reactions lead to the formation of the imidazole ring, which is critical for the compound's biological activity.
- Functionalization : Further functionalization may be performed to introduce the 4-methylbenzoyl group, enhancing the compound's solubility and bioavailability.
Case Study 1: Antimicrobial Evaluation
A study evaluated several imidazole derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at specific positions significantly enhanced antimicrobial activity. The study found that compounds with electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial effects .
Case Study 2: Anticancer Activity Assessment
In another significant study, researchers synthesized a series of hydrazone derivatives related to this compound and tested their anticancer properties against various cell lines. The results indicated that certain derivatives had IC50 values lower than standard treatments, suggesting a promising avenue for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N’-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole and pyridine rings could facilitate binding to metal ions or active sites in proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its imidazole-carbohydrazide framework, differentiating it from related heterocycles such as pyrrolidine diones, piperidine diones, and benzimidazoles (Table 1). Key comparisons include:
- Core Heterocycles : The imidazole core in the target compound contrasts with pyrrolidine/piperidine diones (common in PGR-active compounds) and benzimidazoles (often used in antimicrobial agents). The dione rings in compounds enable hydrogen bonding, while the carbohydrazide group in the target compound may offer similar polarity .
- Substituents : Methyl groups in the target compound vs. halogens (F, Cl) in analogs influence electronic and steric effects. Halogens enhance electronegativity and binding to biological targets, whereas methyl groups prioritize lipophilicity .
Research Findings and Data Analysis
- Structural-Activity Relationships (SAR) :
- Halogenated analogs () exhibit stronger PGR and antiviral activities due to electron-withdrawing effects. Methyl groups in the target compound may favor agrochemical stability over potency .
- Imidazole-carbohydrazide hybrids are less explored but show promise in antifungal applications, as seen in structurally related hydrazide derivatives .
- Gaps in Knowledge: Direct bioactivity data for the target compound are absent. Future studies should prioritize assays against plant pathogens, cancer cell lines, and enzymatic targets to validate inferred activities.
Biological Activity
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide, a compound with the molecular formula C18H17N5O2 and a molar mass of 335.36 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2 |
| Molar Mass | 335.36 g/mol |
| Density | 1.29 ± 0.1 g/cm³ |
| Boiling Point | 658.8 ± 55.0 °C |
| pKa | 9.56 ± 0.23 |
| CAS Number | 478077-78-0 |
Synthesis and Structure
The synthesis of this compound typically involves the Mannich reaction, which is essential for creating biologically active compounds. The structure consists of an imidazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. In preliminary studies, this compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The compound has been evaluated for its anticancer activity, particularly through mechanisms involving the inhibition of farnesyltransferase (FT), an enzyme implicated in the progression of certain cancers. Analogues of imidazole compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The biological activity of this compound extends to anti-inflammatory effects as well. Studies have highlighted that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various imidazole derivatives, including this compound against resistant strains of bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, supporting further investigation into its clinical applications .
- Anticancer Activity : In a comparative study involving several imidazole derivatives, this compound was found to exhibit IC50 values comparable to established anticancer agents, highlighting its potential as a lead compound for drug development .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, leading to cell lysis and death.
Q & A
Basic: What are the key synthetic strategies for preparing N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 4-methylbenzoyl chloride with a hydrazine derivative to form the carbohydrazide moiety.
- Imidazole ring formation : Cyclization under alkaline conditions, where a primary amine attacks an amide carbonyl to form the imidazole core. Optimized conditions include using ethanol as a solvent and sodium hydroxide as a base at 45°C to achieve high yields (88%) .
- Catalyst selection : Raney nickel is preferred over palladium on carbon to avoid dehalogenation side reactions .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with purification via recrystallization or column chromatography .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Thermal Analysis (TGA/DTA) : Assesses thermal stability and decomposition profiles .
Advanced: How can reaction conditions be optimized to improve yield during imidazole ring formation?
Key optimizations include:
- Solvent choice : Ethanol enhances cyclization efficiency compared to water, reducing side reactions .
- Catalyst substitution : Switching from Pd/C to Raney nickel prevents hydrodehalogenation, increasing yield from <50% to 92% .
- Temperature control : Maintaining 45°C during cyclization avoids incomplete ring closure observed at lower temperatures .
- Base strength : Sodium hydroxide (2 equiv) outperforms weaker bases like Na₂CO₃ in promoting Schiff base formation .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Validation assays : Conduct dose-response studies (e.g., IC₅₀ measurements) to confirm computational docking results .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. methoxy substituents) to identify critical functional groups .
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases) to validate predicted binding modes .
Advanced: How do structural modifications influence biological activity?
- Benzoyl substituents : Electron-withdrawing groups (e.g., Cl) enhance anticancer activity by increasing electrophilicity and target binding .
- Pyridinyl modifications : 6-Methyl groups improve metabolic stability compared to unsubstituted analogs .
- Hydrazide flexibility : Rigidifying the carbohydrazide moiety via steric hindrance can reduce off-target effects .
Advanced: What are common side reactions during synthesis, and how are they minimized?
- Hydrodehalogenation : Occurs with Pd/C catalysts; mitigated by using Raney nickel .
- Imidazole ring-opening : Controlled by avoiding prolonged reaction times and acidic conditions .
- Byproduct formation : Purification via column chromatography (e.g., chloroform:petroleum ether) removes impurities .
Basic: What structural features govern stability and reactivity?
- Aromatic imidazole core : Provides rigidity and π-π stacking potential for target binding .
- Amide bonds : Contribute to hydrolytic stability under physiological conditions .
- Methyl groups : Enhance lipophilicity and membrane permeability .
Advanced: How does thermal analysis (TGA/DTA) inform stability?
- TGA : Reveals decomposition onset at ~250°C, indicating suitability for high-temperature formulations .
- DTA : Endothermic peaks correlate with melting points (e.g., 240–257°C), ensuring batch consistency .
Basic: What purification techniques are recommended post-synthesis?
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with chloroform:methanol (5:1) separates polar byproducts .
Advanced: How can computational methods guide derivative design?
- Molecular docking : Predicts binding poses to enzymes (e.g., kinases) for affinity optimization .
- DFT calculations : Identifies electron-deficient regions for targeted electrophilic substitutions .
- Pharmacophore modeling : Prioritizes derivatives with complementary steric and electronic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
